molecular formula C9H5ClOS B1267047 Benzo[b]thiophene-2-carbonyl chloride CAS No. 39827-11-7

Benzo[b]thiophene-2-carbonyl chloride

Cat. No. B1267047
CAS RN: 39827-11-7
M. Wt: 196.65 g/mol
InChI Key: DNGLRCHMGDDHNC-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-2-carbonyl chloride is a chemical compound with the molecular formula C9H5ClOS and a molecular weight of 196.65 . It is used in laboratory chemicals .


Molecular Structure Analysis

The molecular structure of Benzo[b]thiophene-2-carbonyl chloride is represented by the SMILES string ClC(=O)c1cc2ccccc2s1 . This indicates that the molecule consists of a benzo[b]thiophene ring attached to a carbonyl chloride group.


Physical And Chemical Properties Analysis

Benzo[b]thiophene-2-carbonyl chloride appears as a white to orange to green powder or crystal . It has a melting point range of 83.0 to 88.0 °C and a boiling point of 176 °C at 17 mmHg .

Scientific Research Applications

Synthesis and Characterization

Benzo[b]thiophene derivatives, including those synthesized from benzo[b]thiophene-2-carbonyl chloride, are of significant interest in synthetic medicinal chemistry due to their wide range of pharmacological properties. For instance, Isloor et al. (2010) explored the synthesis of new benzo[b]thiophene derivatives, such as thiadiazoles, oxadiazoles, pyrazolin, and diaryl pyrazoles, starting from 3-chlorobenzo[b]thiophene-2-carboxyl chloride. These compounds showed promise in antibacterial, antifungal, and anti-inflammatory studies (Isloor, Kalluraya, & Pai, 2010).

Antimicrobial and Analgesic Activity

Kumara et al. (2009) synthesized benzo[b]thiophene substituted carbamates, ureas, semicarbazides, and pyrazoles from benzo[b]thiophene-2-carbonyl chloride and evaluated their antimicrobial and analgesic activities. These compounds showed potential in treating microbial infections and pain management (Kumara, Mahadevan, Harishkumar, Padmashali, & Naganagowda, 2009).

Organic Semiconductor Materials

Research by Irgashev et al. (2020) involved the synthesis of 3-(hetero)aryl-substituted benzo[b]thieno[2,3-d]thiophenes and benzo[4,5]selenopheno[3,2-b]thiophenes, starting from 3-chlorobenzo[b]thiophene-2-carbonyl chlorides. These compounds are of interest in the development of organic semiconductor materials, highlighting the relevance of benzo[b]thiophene-2-carbonyl chloride in advanced material science (Irgashev, Demina, & Rusinov, 2020).

Palladium-Catalyzed Synthesis

Yue and Larock (2002) demonstrated a method for synthesizing 2,3-disubstituted benzo[b]thiophenes via palladium-catalyzed coupling and electrophilic cyclization of terminal acetylenes, utilizing benzo[b]thiophene derivatives. This process is crucial for producing various benzo[b]thiophene compounds with potential applications in pharmaceuticals and materials science (Yue & Larock, 2002).

Antitumor Evaluation

Koruznjak et al. (2003) synthesized novel derivatives of benzo[b]thieno[2,3-c]quinolones from benzo[b]thiophene-2-carbonyl chlorides and evaluated their antitumor properties. They found that these compounds exhibited cytostatic activity against various malignant cell lines, indicating their potential in cancer therapy (Koruznjak, Grdiša, Slade, Zamola, Pavelić, & Karminski-Zamola, 2003).

Dye Synthesis

Bhatti and Seshadri (2004) explored the synthesis of disperse dyes from benzo[b]thiophene derivatives, demonstrating their application in textile industries. The dyes derived from benzo[b]thiophene-2-carbonyl chloride showed promising coloristic and dyeing properties on polyester (Bhatti & Seshadri, 2004).

Safety And Hazards

Benzo[b]thiophene-2-carbonyl chloride is considered hazardous. It causes severe skin burns and eye damage, and may be corrosive to metals . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended .

properties

IUPAC Name

1-benzothiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClOS/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGLRCHMGDDHNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80192891
Record name Thianaphthene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80192891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[b]thiophene-2-carbonyl chloride

CAS RN

39827-11-7
Record name Thianaphthene-2-carbonyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039827117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thianaphthene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80192891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzo[b]thiophene-2-carbonyl Chloride
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Synthesis routes and methods I

Procedure details

(±)-trans-1-(Benzo[b]thiophene-2-carbonyl)-2-methyl-1,2,3,4-tetrahydro-quinoline-4-carboxylic acid (4-chloro-phenyl)-ethyl-amide was made following general procedure A, substituting benzo[b]thiophene-2-carbonyl chloride for 4-trifluoromethyl-benzoyl chlorided. Benzo[b]thiophene-2-carbonyl chloride was prepared by reaction of thianaphthene-2-carboxylic acid with oxalyl chloride and dimethylformamide in methylene chloride. The crude 1-(benzo[b]thiophene-2-carbonyl)-2-methyl-1,2,3,4-tetrahydro-quinoline-4-carboxylic acid (4-chloro-phenyl)-ethyl-amide was isolated as a mixture of cis and trans isomers. Purification by silica gel chromatography (1% methanol/methylene chloride) followed by purification via HPLC yielded (±)-trans-2-methyl-1-(pyrimidine-5-carbonyl)-1,2,3,4-tetrahydro-quinoline-4-carboxylic acid (4-chloro-phenyl)-ethyl-amide (34%). 1H-NMR (CDCl3) δ: 1.02-1.18 (m, 6H), 1.65-1.75 (m, 1H), 2.55-2.65 (m, 1H), 3.60-3.70 (m, 1H), 3.80 (q, 2H), 5.05-5.15 (m, 1H), 6.70 (d, 1H), 6.80-7.00 (m, 3H), 7.20-7.40 (m, 4H), 7.45 (s, 1H), 7.50 (d, 2H), 7.70 (d, 1H), 7.80 (d, 1H). MS m/z: 489/491 (M+1).
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(±)-trans-1-(Benzo[b]thiophene-2-carbonyl)-2-methyl-1,2,3,4-tetrahydro-quinoline-4-carboxylic acid (4-chloro-phenyl)-ethyl-amide
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Synthesis routes and methods II

Procedure details

Benzothiophene-2-carboxylic acid was treated with 1.5 equivalents of oxalyl chloride in dichloromethane in the presence of a catalytic amount of DMF to form benzothiophene-2-carbonyl chloride. Following procedures described for Example 1 and substituting this acyl chloride for 3-trifluoromethylbenzoyl chloride, compound 77 was prepared in 23% yield.
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Synthesis routes and methods III

Procedure details

1.0 g of benzo[b]thiophene-2-carboxylic acid was reacted with 2 ml of thionyl chloride under reflux overnight, and then excess thionyl chloride was distilled off under reduced pressure to obtain benzo[b]thiophene-2-carbonyl chloride as a solid product.
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Synthesis routes and methods IV

Procedure details

Thianaphthene-2-carboxylic acid (356.42 mg, 2 mmol) was suspended in dry toluene (6 mL), thionyl chloride (4.4 mL, 60 mmol) and DMF (0.05 mL) were added at room temperature, and then the mixture was refluxed 8 h.4 The volatiles were removed at reduced pressure gave benzo[b]thiophene-2-carbonyl chloride as a yellow power. Purified by flash chromatography on silica gel, using ethyl acetate/hexane (1:9) as eluent, give 3 as a white power (393.64 mg, 94.9%). Spectral data were in accordance with those published. 1H-NMR (300 MHz, CDCl3): δ 8.31 (s, 1H), 7.04-7.89 (m, 2H), 7.60-7.46 (m, 2H. 13C NMR (300 MHz, CDCl3): δ 161.14, 144.07, 138.05, 136.59, 135.89, 128.75, 126.68, 125.66, 122.91.
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356.42 mg
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Synthesis routes and methods V

Procedure details

The Benzo[b]thiophene-2-carbonyl chloride was prepared by adding toluene (2 mL), DMF (2 drops) and thionyl chloride (50 μL) to benzo[b]thiophene-2-carboxylic acid. Heating the mixture to reflux for 5 hours followed by removal of the solvent afforded the crude product, which was used without further purification.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
HB Ghodasara, RG Vaghasiya… - Letters in Drug …, 2014 - ingentaconnect.com
Here we employed simple chemistry for the synthesis of a new potent series of benzo[b]thiophene containing 2-carbonylchlorides (1), 2-isopropyl carboxamides (2), 2-(piperidin-1-yl)-…
Number of citations: 1 www.ingentaconnect.com
THS Kumara, KM Mahadevan… - … , Sulfur, and Silicon, 2009 - Taylor & Francis
2-Azidocarbonyl-3-chlorobenzo[b]thiophene 3 was obtained from 3-chloro-benzo[b]thiophene-2-carbonyl chloride 1 and 3-chloro-benzo[b]thiophene-2-carboxy hydrazide 2 . The …
Number of citations: 12 www.tandfonline.com
R Chawla, A Kaura, A Arora, V Garg, R Sharma… - pharmasm.com
A novel series of 2-(substituted phenyl)-3-(3-chloro-1-benzo [b] thiophene-2-carboxamido)-4-thiazolidinones and 2-(substituted phenyl)-3-(3-chloro-1-benzo [b] thiophene-2-…
Number of citations: 0 www.pharmasm.com
JM Mbere - 2005 - ro.uow.edu.au
The overall aim of this project was to investigate the synthesis and activity of a range of compounds based on the benzo [b] thiophene-2-carboxamide structural motif as potential new …
Number of citations: 3 ro.uow.edu.au
H Pessoa Mahana, J Kosche Cárcamo, N Ron Higuera… - 2008 - repositorio.uchile.cl
A novel series of 2-benzothiophenealkylpiperazine derivatives 11 (ad) with potential affinity at 5-HT1A serotonin receptors have been synthesized via solvent-free, microwave-promoted …
Number of citations: 15 repositorio.uchile.cl
H Abd El-Wahab, RA El-Eisawy - Pigment & Resin Technology, 2022 - emerald.com
Purpose This paper aims to prepare new modified alkyd resins and use it as an antimicrobial binder for surface coating applications. Design/methodology/approach Various modified …
Number of citations: 2 www.emerald.com
F Sauter, W Deinhammer - Monatshefte für Chemie/Chemical Monthly, 1970 - Springer
In contrast to the intramolecularFriedel-Crafts reaction of 3-phenyl-benzo[b]thiophene-2-carbonyl chloride, leading to 6-oxo-6H-benz[b]indeno[1,2-d]thiophene (1), attempts to directly …
Number of citations: 0 link.springer.com
M Toselli, P Zanirato - Journal of the Chemical Society, Perkin …, 1992 - pubs.rsc.org
Efforts to prepare thienyl isocyanates by thermal reactions of thenoyl chlorides with trimethylsilyl azide (TMSA) led preferentially to the formation of 1,4-disubstituted tetrazolin-5-ones, …
Number of citations: 21 pubs.rsc.org
R Chawla, A Arora, MK Parameswaran, PC Sharma… - Synthesis, 2010 - ptfarm.pl
Some new 3-acetyl-5-(3-chloro-1-benzo [b] thiophen-2-yl)-2-substituted phenyl-2, 3-dihydro-1, 3, 4-oxadiazoles and 2-(3-chloro-1-benzo [b] thiophen-2-yl)-5-substituted phenyl-1, 3, 4-…
Number of citations: 99 ptfarm.pl
JB Bremner, Z Wu - Australian Journal of Chemistry, 2014 - CSIRO Publishing
Concise synthetic routes to 2H-benzo[b]thieno[3,2-b][1,5]oxazocin-6(3H)-one, and the new benzo[b]thieno[3,2-b][1,5]oxazonin-7(2H)-one and 2H-benzo[b]thieno[3,2-b][1,5]oxazecin-8(…
Number of citations: 1 www.publish.csiro.au

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